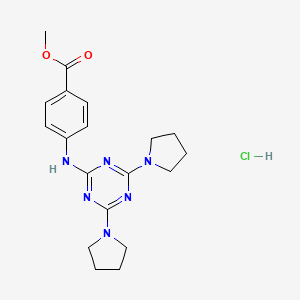
Methyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride is a useful research compound. Its molecular formula is C19H25ClN6O2 and its molecular weight is 404.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as diazine alkaloids, have been reported to exhibit a wide range of pharmacological applications . They interact with various targets, including DNA, RNA, and various enzymes, contributing to their diverse biological activities .
Mode of Action
Diazine alkaloids, which share a similar structure, are known to interact with their targets in various ways, leading to a range of biological effects . For instance, they can act as antimetabolites, inhibiting the function of certain enzymes, or they can bind to specific receptors, modulating their activity .
Biochemical Pathways
Diazine alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These include pathways involved in inflammation, hypertension, cancer, and various microbial infections .
Pharmacokinetics
Diazine alkaloids, which share a similar structure, are known to have diverse adme properties . These properties can be influenced by various factors, including the compound’s structure and the presence of specific functional groups .
Result of Action
Diazine alkaloids, which share a similar structure, are known to have a wide range of effects at the molecular and cellular level . These can include the inhibition of enzyme activity, modulation of receptor function, and interference with DNA or RNA function .
Propriétés
IUPAC Name |
methyl 4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2.ClH/c1-27-16(26)14-6-8-15(9-7-14)20-17-21-18(24-10-2-3-11-24)23-19(22-17)25-12-4-5-13-25;/h6-9H,2-5,10-13H2,1H3,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGAGNPWMDBKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
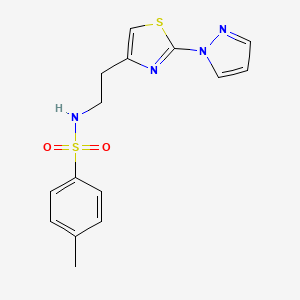
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)
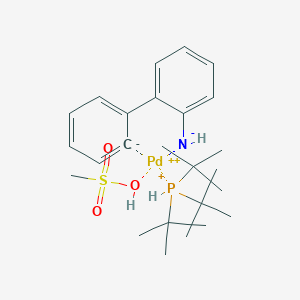
![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)
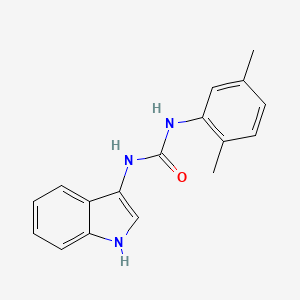
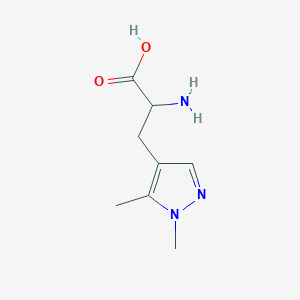
![N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan](/img/structure/B2747086.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide](/img/structure/B2747087.png)
![N-[(2-methanesulfonamidophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2747089.png)
![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2747090.png)


![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid](/img/structure/B2747097.png)
